4-((5-Methylfuran-2-yl)methyl)piperazin-2-one 4-((5-Methylfuran-2-yl)methyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 2169159-44-6
VCID: VC6180379
InChI: InChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)6-12-5-4-11-10(13)7-12/h2-3H,4-7H2,1H3,(H,11,13)
SMILES: CC1=CC=C(O1)CN2CCNC(=O)C2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.234

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one

CAS No.: 2169159-44-6

Cat. No.: VC6180379

Molecular Formula: C10H14N2O2

Molecular Weight: 194.234

* For research use only. Not for human or veterinary use.

4-((5-Methylfuran-2-yl)methyl)piperazin-2-one - 2169159-44-6

Specification

CAS No. 2169159-44-6
Molecular Formula C10H14N2O2
Molecular Weight 194.234
IUPAC Name 4-[(5-methylfuran-2-yl)methyl]piperazin-2-one
Standard InChI InChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)6-12-5-4-11-10(13)7-12/h2-3H,4-7H2,1H3,(H,11,13)
Standard InChI Key YGOLLDSPGPWMAX-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CN2CCNC(=O)C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The title compound features a piperazin-2-one ring (a six-membered diamine lactam) tethered to a 5-methylfuran group via a methylene bridge. The furan ring’s 5-methyl substitution introduces steric and electronic modulation compared to unsubstituted analogs, potentially influencing pharmacokinetic properties such as metabolic stability and membrane permeability .

Crystallographic Data

While no crystallographic studies directly report on 4-((5-methylfuran-2-yl)methyl)piperazin-2-one, related 5-methylfuran derivatives exhibit planar furan rings with typical bond lengths (C–O: ~1.36 Å, C–C: ~1.43 Å) and angles (~110°), as observed in (E)-3-((4-(tert-butyl)phenyl)thio)acetylacetone derivatives . The piperazin-2-one ring likely adopts a chair conformation, with the lactam group imposing partial rigidity, as seen in similar N-substituted piperazines .

Spectroscopic Profiles

Key spectral features inferred from analogs include:

  • IR: Lactam C=O stretch ~1640–1680 cm⁻¹; furan C–O–C asymmetric stretch ~1250–1300 cm⁻¹ .

  • ¹H NMR: Furan protons as doublets (δ 6.05–6.35 ppm for H-3/H-4; δ 2.25 ppm for 5-methyl); piperazine N–CH₂– resonances δ 3.40–3.70 ppm; lactam NH δ 7.80–8.20 ppm .

Physicochemical Properties

Table 1 summarizes the compound’s key properties :

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
IUPAC Name4-[(5-Methylfuran-2-yl)methyl]piperazin-2-one
SMILESCC1=CC=C(O1)CN2CCNC(=O)C2
InChI KeyYGOLLDSPGPWMAX-UHFFFAOYSA-N
Topological Polar Surface Area49.8 Ų
Hydrogen Bond Donors1 (Lactam NH)
Hydrogen Bond Acceptors3 (Lactam O, Furan O, Piperazine N)

The compound’s moderate polarity (TPSA ≈50 Ų) suggests potential blood-brain barrier permeability, a trait shared with neuroactive piperazine derivatives .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are plausible:

  • Lactam Formation: Cyclization of a linear diamine-carboxylic acid precursor.

  • Furan-Piperazine Coupling: Alkylation of piperazin-2-one with a 5-methylfuran-2-ylmethyl electrophile (e.g., chloride or bromide) .

Reported Syntheses

While explicit procedures for 4-((5-methylfuran-2-yl)methyl)piperazin-2-one remain undisclosed, analogous compounds provide methodological insights:

  • Reductive Amination: 5-Methylfurfural may condense with piperazin-2-one followed by NaBH₃CN reduction, as used for (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazineyl)methaniminium nitrate .

  • Mitsunobu Reaction: Coupling 5-methylfuran-2-methanol with piperazin-2-one using DIAD/PPh₃ .

Table 2 outlines a hypothetical synthesis:

StepReagents/ConditionsYield
1.5-Methylfurfural + piperazin-2-one, EtOH, Δ65%*
2.NaBH₃CN, MeOH, 0°C → RT72%*
3.Crystallization (EtOAc/hexane)85%*

*Theoretical yields based on analogous transformations .

Future Research Directions

Priority Investigations

  • In Vitro Screening: Assess affinity for monoamine transporters (SERT, DAT, NET) and GPCRs (D₂, 5-HT₁A).

  • ADMET Profiling: Microsomal stability, CYP inhibition, and hERG channel liability.

  • Crystallography: Confirm 3D structure to guide lead optimization.

Synthetic Chemistry Goals

  • Develop enantioselective routes to access (R)- and (S)-configured derivatives.

  • Explore prodrug strategies (e.g., lactam ring-opening to improve solubility).

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